molecular formula C19H16N2O3 B11651650 N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide

N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide

Cat. No.: B11651650
M. Wt: 320.3 g/mol
InChI Key: MAPGJTRWHKGPAZ-MOSHPQCFSA-N
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Description

N’-[(Z)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between furan-2-carbohydrazide and 2-(benzyloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(Z)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or coordination. The compound’s structure allows it to bind effectively to molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C19H16N2O3/c22-19(18-11-6-12-23-18)21-20-13-16-9-4-5-10-17(16)24-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22)/b20-13-

InChI Key

MAPGJTRWHKGPAZ-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N\NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=CO3

Origin of Product

United States

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